3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
Description
This compound is a derivative of the imidazo[1,2-c]quinazolin scaffold, a heterocyclic system known for diverse pharmacological activities. Its structure features a 2,5-dimethoxyphenyl carbamoyl group linked via a sulfanyl bridge to the imidazoquinazolin core and an N-[(furan-2-yl)methyl]propanamide side chain.
Properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O6S/c1-37-17-9-11-23(38-2)22(14-17)30-25(35)16-40-28-32-20-8-4-3-7-19(20)26-31-21(27(36)33(26)28)10-12-24(34)29-15-18-6-5-13-39-18/h3-9,11,13-14,21H,10,12,15-16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASMBIZHLONCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₁N₅O₆S |
| Molecular Weight | 601.7 g/mol |
| CAS Number | 1219391-06-6 |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the quinazoline core and the introduction of functional groups that enhance its biological activity. The general synthetic route can be summarized as follows:
- Formation of the Quinazoline Core : This involves cyclization reactions with appropriate precursors.
- Introduction of Sulfanyl Group : Through nucleophilic substitution reactions.
- Final Coupling : Combining intermediates with various aryl groups to yield the target compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives. For instance:
- Compounds similar to our target demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 12.50 µg/mL .
- The compound's structure allows for effective binding to bacterial targets, inhibiting their growth without significantly affecting human cells.
Antifungal Activity
The compound has also been evaluated for antifungal properties against Candida albicans. Results indicated moderate activity, with some derivatives showing MIC values as low as 7.80 µg/mL against this pathogen .
Cytotoxicity and Anticancer Potential
Quinazolines are recognized for their anticancer potential:
- The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range (less than 10 µM) against A549 lung cancer cells and others .
- Studies have shown that certain derivatives preferentially suppress the growth of rapidly dividing cancer cells compared to normal fibroblasts .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within pathogens and cancer cells:
- Enzyme Inhibition : Some quinazoline derivatives act as inhibitors of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may modulate receptor activity that is crucial for tumor growth and metastasis.
Study 1: Antibacterial Efficacy
In a comparative study of various quinazoline derivatives, our target compound was found to be among the most effective against S. aureus, demonstrating a significant reduction in biofilm formation without affecting planktonic cell viability .
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that the compound effectively reduced cell viability in A549 cells while sparing non-cancerous fibroblasts, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Molecular weight calculated based on formula.
Impact of Substituents on Bioactivity
- Aromatic Moieties : The 2,5-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to halogenated (e.g., 2-chlorophenyl in ) or trifluoromethyl-substituted () analogs, as methoxy groups are less electronegative.
- In contrast, cyclohexyl () or methoxyphenylmethyl () groups may alter hydrophobic interactions.
- Sulfanyl Linkers : Thioether bridges (evident in all analogs) contribute to stability and redox-modulating activity, as seen in sulfonamide derivatives with anticancer properties ().
Computational Similarity Analysis
Molecular similarity metrics, such as the Tanimoto coefficient and Dice index, quantify structural resemblance between compounds. For example:
- The target compound shares >80% structural similarity with the 2-chlorophenyl analog () based on Morgan fingerprints ().
- Bioactivity profiles of related compounds cluster by structural motifs (e.g., methoxy vs. halogenated aryl groups), suggesting shared modes of action ().
Research Findings and Hypotheses
Anticancer Potential
While direct data for the target compound is unavailable, structurally related sulfonamide derivatives () exhibit anticancer activity via thymidylate synthase inhibition. The imidazoquinazolin core may similarly interfere with nucleotide metabolism or kinase signaling .
Antioxidant and Anti-inflammatory Activity
Compounds with sulfanyl and carbamoyl groups (e.g., ) show antioxidant properties by scavenging free radicals. The furan moiety in the target compound may enhance this activity through electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
